molecular formula C5H9NO3 B2770707 3-(Aminomethyl)oxetane-3-carboxylic acid CAS No. 1526540-96-4

3-(Aminomethyl)oxetane-3-carboxylic acid

Cat. No.: B2770707
CAS No.: 1526540-96-4
M. Wt: 131.131
InChI Key: FMENSXXKJICSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)oxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.131. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)oxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)oxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMENSXXKJICSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526540-96-4
Record name 3-(aminomethyl)oxetane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic potential of 3-(Aminomethyl)oxetane-3-carboxylic acid in drug design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Strategic Application of 3-(Aminomethyl)oxetane-3-carboxylic Acid in Drug Discovery

Abstract

The relentless pursuit of novel therapeutic agents with superior efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional chemical space. Among the emerging strategies, the incorporation of conformationally constrained, unnatural amino acids has proven to be a powerful tool for optimizing drug candidates. This guide provides an in-depth technical analysis of 3-(aminomethyl)oxetane-3-carboxylic acid, a unique scaffold that merges the advantageous physicochemical properties of the oxetane ring with the structural rigidity of a cyclic amino acid. We will explore the rationale behind its use, its impact on key drug-like properties, and its potential to unlock challenging therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative building block in their discovery programs.

The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation

The four-membered oxetane ring has emerged as a valuable motif in modern medicinal chemistry, primarily due to its profound and predictable influence on the physicochemical properties of a molecule.[1] Historically viewed as a strained and potentially reactive heterocycle, extensive research has demonstrated its stability under physiological conditions and its utility as a bioisosteric replacement for more common functional groups.[2][3]

Bioisosterism and Beyond

The oxetane moiety is often employed as a surrogate for gem-dimethyl and carbonyl groups.[2][4] This substitution can lead to significant improvements in:

  • Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can dramatically increase aqueous solubility compared to its carbocyclic or acyclic counterparts. This effect can range from a modest 4-fold to a remarkable 4000-fold increase, depending on the molecular context.[3]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups.[2] Its incorporation can redirect metabolic pathways away from cytochrome P450 (CYP450) enzymes, reducing the risk of drug-drug interactions.[5]

  • Lipophilicity: The replacement of a carbonyl group with an oxetane can decrease lipophilicity, while replacing a gem-dimethyl group can increase polarity without a significant lipophilicity penalty. This allows for fine-tuning of a compound's logP/logD values to optimize for membrane permeability and target engagement.[3]

A Strategic Tool for Mitigating Off-Target Effects

One of the most impactful applications of the oxetane ring is its ability to modulate the basicity of adjacent amine groups.[6][7] The electron-withdrawing nature of the oxetane's oxygen atom lowers the pKa of nearby amines. This is a critical strategy for reducing off-target activity, such as inhibition of the hERG potassium channel, which is a common cause of cardiotoxicity and drug attrition.[6]

3-(Aminomethyl)oxetane-3-carboxylic Acid: A Constrained Amino Acid for Enhanced Therapeutic Potential

3-(Aminomethyl)oxetane-3-carboxylic acid is an unnatural, conformationally restricted amino acid that combines the benefits of the oxetane ring with the advantages of a constrained scaffold.[8][9] The rigid oxetane core pre-organizes the orientation of the aminomethyl and carboxylic acid groups, reducing the entropic penalty upon binding to a biological target. This can lead to a significant increase in binding affinity and selectivity.[10]

The incorporation of such unnatural amino acids into peptides or small molecules can also confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the therapeutic agent.[10][11][12] This makes 3-(aminomethyl)oxetane-3-carboxylic acid a highly attractive building block for the development of next-generation therapeutics.

Therapeutic Applications and Target Engagement

The unique properties of the oxetane motif have been successfully leveraged in the development of numerous clinical and preclinical drug candidates across a wide range of therapeutic areas, including oncology, immunology, and infectious diseases.[1][7][13] While specific examples incorporating the exact 3-(aminomethyl)oxetane-3-carboxylic acid scaffold are emerging, the broader class of 3-substituted oxetanes provides a clear blueprint for its potential applications.

Case Study: Targeting Kinase Signaling Pathways

Protein kinases are a major class of drug targets, and the development of selective inhibitors is a cornerstone of modern oncology and immunology. The oxetane motif has been instrumental in the design of potent and selective kinase inhibitors targeting pathways such as the PI3K/AKT/mTOR and B-cell receptor (BCR) signaling cascades.

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][14] Dysregulation of the mTOR pathway is a hallmark of many cancers.

mTOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/TSC2 Complex AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy inhibits Translation Protein Synthesis & Cell Growth S6K1->Translation _4EBP1->Translation Oxetane_Inhibitor Oxetane-Containing mTOR Inhibitor Oxetane_Inhibitor->mTORC1 inhibits

Caption: The mTOR signaling pathway, a key regulator of cell growth and a target for oxetane-containing inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway: BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[8] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Oxetane-containing BTK inhibitors have been designed to improve potency and reduce off-target effects by modulating the basicity of key amine functionalities.[6][7]

Data-Driven Drug Design: The Impact of the Oxetane Scaffold

The decision to incorporate an oxetane moiety into a drug candidate is supported by a wealth of experimental data. The following table summarizes a comparative analysis of physicochemical properties for matched molecular pairs, highlighting the benefits of replacing common functional groups with an oxetane ring.

Parent Compound Oxetane-Containing Analogue Property Change Reference
Compound A (gem-dimethyl) Compound B (oxetane) Aqueous solubility increased >100-fold[3]
Compound C (carbonyl) Compound D (oxetane) Metabolic stability in human liver microsomes significantly improved[2]
Compound E (acyclic amine) Compound F (amine with adjacent oxetane) pKa of amine decreased by 1-2 units[6][7]
Compound G (non-oxetane) Compound H (oxetane) LogD at pH 7.4 optimized for better cell permeability[4]

Experimental Protocols

The successful application of 3-(aminomethyl)oxetane-3-carboxylic acid in drug discovery relies on robust and reproducible synthetic protocols. The following sections provide detailed, exemplary methodologies for the synthesis of this key building block and its incorporation into a peptide chain.

Synthesis of 3-(Aminomethyl)oxetane-3-carboxylic Acid

The synthesis of the title compound can be achieved from commercially available oxetan-3-one through a multi-step sequence. The following protocol is a representative example based on established chemical transformations.[15][16][17]

Step 1: Strecker Synthesis to form 3-Amino-3-cyanooxetane

  • To a solution of oxetan-3-one (1.0 eq) in methanol at 0 °C, add a solution of potassium cyanide (1.2 eq) in water, followed by ammonium chloride (1.2 eq) in water.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-3-cyanooxetane.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Suspend the crude 3-amino-3-cyanooxetane in a 6 M aqueous hydrochloric acid solution.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude 3-aminooxetane-3-carboxylic acid hydrochloride salt by recrystallization.

Step 3: Reduction of the Carboxylic Acid to the Aminomethyl Group (Conceptual)

Note: A direct, high-yield reduction of a carboxylic acid in the presence of an amino group on the same carbon of a strained ring is challenging. A more common route would involve protection of the amino group, followed by reduction of the ester derivative of the carboxylic acid, and subsequent deprotection. The following is a conceptual representation of the transformation.

  • Protect the amino group of 3-aminooxetane-3-carboxylic acid as a Boc-derivative.

  • Esterify the carboxylic acid.

  • Reduce the ester to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄ at low temperature).[16]

  • Convert the alcohol to a leaving group (e.g., mesylate).

  • Displace the leaving group with an azide, followed by reduction to the amine.

  • Deprotect the Boc group to yield 3-(aminomethyl)oxetane-3-carboxylic acid.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a standard method for solid-phase peptide synthesis.[15][18][19][20] The following protocol outlines the incorporation of a protected 3-(aminomethyl)oxetane-3-carboxylic acid derivative into a growing peptide chain.

Materials:

  • Fmoc-protected 3-(aminomethyl)oxetane-3-carboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Coupling of the Oxetane Amino Acid:

    • Pre-activate a solution of Fmoc-protected 3-(aminomethyl)oxetane-3-carboxylic acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF with DIPEA (6 eq) for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Capping (Optional): Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amino groups.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

A Framework for Discovery: The Screening Cascade

The identification of promising drug candidates containing the 3-(aminomethyl)oxetane-3-carboxylic acid scaffold typically follows a structured screening cascade.[10][11][21][22][23][24] This iterative process is designed to efficiently identify potent, selective, and drug-like molecules.

Drug_Discovery_Workflow cluster_Hit_ID Hit Identification & Validation cluster_Lead_Gen Hit-to-Lead & Lead Optimization HTS Primary High-Throughput Screen (HTS) (e.g., Kinase Activity Assay) Hit_ID Hit Identification (Potency > Threshold) HTS->Hit_ID ~1-5% Hit Rate Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_ID->Dose_Response Orthogonal Orthogonal Assay Validation (Different Assay Format) Dose_Response->Orthogonal Confirmed Hits Selectivity Selectivity Profiling (Panel of Related Targets) Orthogonal->Selectivity Validated Hits Cellular_Assay Cellular Target Engagement & Functional Assays Selectivity->Cellular_Assay ADME In Vitro ADME Profiling (Metabolic Stability, Permeability, etc.) Cellular_Assay->ADME In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) ADME->In_Vivo Optimized Leads Lead_Op Lead Optimization (Iterative Design-Synthesize-Test Cycles) In_Vivo->Lead_Op Further Optimization Lead_Op->HTS New Scaffolds

Caption: A typical drug discovery screening cascade for identifying and optimizing therapeutic candidates.

Conclusion and Future Perspectives

3-(Aminomethyl)oxetane-3-carboxylic acid represents a sophisticated and highly valuable building block for modern drug discovery. Its ability to confer conformational rigidity while simultaneously improving key physicochemical properties makes it a powerful tool for addressing the multifaceted challenges of therapeutic design. By pre-organizing the pharmacophoric elements for optimal target engagement and enhancing drug-like properties, this constrained amino acid scaffold can significantly increase the probability of success in developing novel, effective, and safe medicines. As synthetic methodologies become more robust and our understanding of its structural impact deepens, we anticipate that 3-(aminomethyl)oxetane-3-carboxylic acid and related structures will become increasingly prevalent in the next generation of therapeutic agents.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP. [Link]

  • A schematic representation of BCR/BTK signaling pathway. ResearchGate. [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Screening cascade. GARDP Revive. [Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acme Synthetic Chemicals. [Link]

  • Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. ResearchGate. [Link]

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • High-Throughput Screening (HTS). Malvern Panalytical. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-(Aminomethyl)oxetane-3-carboxylic acid in TFA Cleavage Cocktails

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the novel amino acid, 3-(Aminomethyl)oxetane-3-carboxylic acid, during the critical final step of solid-phase peptide synthesis (SPPS): trifluoroacetic acid (TFA)-mediated cleavage.

The incorporation of unique structural motifs like oxetanes into peptides is a growing strategy in medicinal chemistry to enhance physicochemical properties.[1][2] However, the inherent ring strain of the four-membered oxetane ring raises valid concerns about its stability in the harsh acidic environment of TFA cleavage cocktails.[1][3] This guide is designed to address these concerns head-on, providing you with the expertise and validated protocols to ensure the integrity of your oxetane-containing peptides.

I. Understanding Oxetane Stability in TFA

The stability of an oxetane ring is not absolute; it is highly dependent on its substitution pattern and the surrounding chemical environment.[1][3] The anecdotal belief that all oxetanes are unstable in acid is a misconception.[3]

  • The 3,3-Disubstituted Advantage: 3-(Aminomethyl)oxetane-3-carboxylic acid benefits from a 3,3-disubstituted pattern. This substitution provides steric hindrance that blocks the approach of nucleophiles to the C-O antibonding orbitals, significantly enhancing the ring's stability compared to other substitution patterns.[1][3] Some 3,3-disubstituted oxetanes have shown remarkable stability, even at a pH of 1.[1]

  • Acid-Catalyzed Ring Opening: The primary degradation pathway for oxetanes under acidic conditions is ring-opening. This is initiated by the protonation of the ring oxygen, which activates the ring for nucleophilic attack.[1] The concern during TFA cleavage is that carbocations generated from the removal of side-chain protecting groups (e.g., tert-butyl cations) or water present in the cocktail can act as nucleophiles, leading to unwanted side products.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of peptides containing 3-(Aminomethyl)oxetane-3-carboxylic acid.

Issue 1: Unexpected Mass in Final Product

You observe a mass addition of +18 Da or +56 Da to your target peptide mass in your LC-MS analysis.

Possible Cause:

  • +18 Da: Ring-opening of the oxetane by water, leading to the formation of a diol.

  • +56 Da: Ring-opening of the oxetane by a tert-butyl cation, a common byproduct of Boc and tBu protecting group removal.[4]

Troubleshooting Workflow:

start Unexpected Mass Observed (+18 or +56 Da) check_scavengers Review Cleavage Cocktail: - Was water content minimized? - Were appropriate carbocation scavengers used? start->check_scavengers modify_cocktail Modify Cleavage Cocktail: - Use Reagent K or a similar robust cocktail. - Increase scavenger concentration (e.g., TIPS, EDT). check_scavengers->modify_cocktail Suboptimal Cocktail optimize_conditions Optimize Cleavage Conditions: - Reduce cleavage time (e.g., 1-2 hours). - Perform cleavage at room temperature. modify_cocktail->optimize_conditions analyze_crude Re-analyze Crude Product by LC-MS optimize_conditions->analyze_crude success Target Mass Achieved analyze_crude->success Problem Resolved fail Issue Persists analyze_crude->fail Problem Unresolved

Caption: Troubleshooting workflow for unexpected mass additions.

Detailed Steps:

  • Review Your Cleavage Cocktail: The standard TFA/TIS/H2O (95:2.5:2.5) cocktail may not be sufficient. Water acts as both a scavenger and a potential nucleophile.[5] Triisopropylsilane (TIS) is a good carbocation scavenger, but in the presence of highly sensitive residues, a more robust cocktail is needed.[4][5]

  • Implement a More Robust Cocktail: For peptides containing sensitive residues, including the oxetane moiety, "Reagent K" is a highly effective choice.[6]

    • Reagent K Formulation: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[5]

    • Rationale:

      • Thioanisole and 1,2-ethanedithiol (EDT): These are "soft" nucleophiles that are highly effective at scavenging a wide range of reactive species without attacking the peptide backbone.[7][8]

      • Phenol: Acts as a scavenger for various reactive intermediates.

  • Optimize Cleavage Time and Temperature: Prolonged exposure to TFA can increase the likelihood of side reactions.[9]

    • Recommendation: Start with a cleavage time of 2 hours at room temperature. For many peptides, this is sufficient for complete deprotection and cleavage.[7][9]

    • Verification: Perform a small-scale trial cleavage and monitor the reaction over time by HPLC to determine the optimal duration.[9]

Issue 2: Low Yield of the Target Peptide

After cleavage and precipitation, the yield of your crude peptide is significantly lower than expected.

Possible Cause:

  • Incomplete cleavage from the resin.

  • Degradation of the peptide during cleavage.

  • Loss of product during workup.

Troubleshooting Workflow:

start Low Peptide Yield check_resin Analyze a small aliquot of the post-cleavage resin by treating with a stronger cleavage cocktail or for a longer duration. start->check_resin cleavage_incomplete Peptide detected on resin check_resin->cleavage_incomplete Incomplete Cleavage cleavage_complete No peptide on resin check_resin->cleavage_complete Complete Cleavage optimize_cleavage Increase cleavage time or use a more potent cocktail (e.g., Reagent H for Met-containing peptides). cleavage_incomplete->optimize_cleavage review_workup Review precipitation and wash steps. - Ensure sufficient volume of cold ether. - Minimize the number of wash/centrifugation cycles. cleavage_complete->review_workup re_cleave Re-cleave the bulk resin under optimized conditions. optimize_cleavage->re_cleave adjust_workup Adjust workup protocol. review_workup->adjust_workup end Yield Improved re_cleave->end adjust_workup->end

Caption: Troubleshooting workflow for low peptide yield.

Detailed Steps:

  • Verify Complete Cleavage: Before discarding the resin, take a small sample and subject it to a second, more rigorous cleavage (e.g., 4 hours with Reagent K). Analyze the supernatant. If a significant amount of peptide is detected, your initial cleavage was incomplete.

  • Optimize Precipitation:

    • Cold Ether is Crucial: Ensure your precipitation solvent (typically diethyl ether or methyl tert-butyl ether) is ice-cold.

    • Sufficient Volume: Use at least a 10-fold excess of cold ether to the volume of your TFA filtrate.

    • Minimize Washes: Excessive washing can lead to the loss of your peptide, especially if it has some solubility in the ether. Perform 2-3 washes, ensuring the peptide pellet is well-dispersed each time.[6][8]

III. Frequently Asked Questions (FAQs)

Q1: Is 3-(Aminomethyl)oxetane-3-carboxylic acid stable to the standard 20% piperidine in DMF for Fmoc deprotection?

A: Yes. The oxetane ring is generally very stable under basic conditions.[1] The conditions used for Fmoc deprotection will not compromise the integrity of the oxetane ring.

Q2: Which scavengers are most critical to include when cleaving a peptide containing this oxetane amino acid?

A: The most critical scavengers are those that effectively trap carbocations.

  • Triisopropylsilane (TIS): Excellent for scavenging tert-butyl cations.

  • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Essential if your peptide contains Cys, Met, or Trp to prevent side reactions with these nucleophilic residues.[5][10]

  • Water: While it can be a nucleophile, a small amount (2.5-5%) is beneficial for scavenging certain reactive species.[5]

Q3: Can the presence of other sensitive amino acids in the peptide affect the stability of the oxetane ring?

A: Yes, indirectly. The presence of residues like Trp, Met, and Cys necessitates the use of specific scavengers in the cleavage cocktail.[4][11] The choice of these scavengers and the overall composition of the cocktail can influence the reaction environment. For instance, a cocktail designed to protect Trp may also offer better protection for the oxetane ring by more efficiently quenching reactive electrophiles.

Q4: Are there any recommended analytical methods to confirm the integrity of the oxetane ring post-cleavage?

A:

  • High-Resolution Mass Spectrometry (HRMS): This is the most direct method to confirm that the mass of your final product corresponds to the theoretical mass of the intact peptide.

  • HPLC Analysis: Compare the retention time of your cleaved peptide with a standard if available. Any degradation would likely result in byproducts with different polarities and thus different retention times.

  • NMR Spectroscopy: For a definitive structural confirmation, 1H and 13C NMR can be used to verify the presence of the characteristic signals of the oxetane ring protons and carbons.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is paramount and should be tailored to the peptide sequence.[4]

Peptide Characteristics Recommended Cocktail Formulation (v/v/v) Key Rationale
Contains only acid-stable residues (e.g., Ala, Gly, Leu)TFA/TIS/H₂O 95:2.5:2.5Basic cocktail for simple peptides.[10]
Contains Trp, Met, Cys, or TyrReagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Broad-spectrum protection for sensitive residues.[5][6]
Contains Arg(Pbf) and TrpReagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Effective for peptides with Arg(Pbf).[5]
Prone to Met oxidationReagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5)Includes reducing agents to prevent and reverse Met oxidation.[5]

Note: Always prepare cleavage cocktails fresh and perform the cleavage in a well-ventilated fume hood.[9]

IV. Conclusion

While the inclusion of novel building blocks like 3-(Aminomethyl)oxetane-3-carboxylic acid presents new challenges, understanding the underlying chemistry allows for the development of robust protocols. The inherent stability of the 3,3-disubstituted oxetane ring, coupled with the use of well-designed TFA cleavage cocktails, ensures that this valuable peptidomimetic can be successfully incorporated into synthetic peptides without degradation. By following the troubleshooting guides and best practices outlined in this document, researchers can confidently navigate the final steps of their synthesis and obtain high-quality, oxetane-containing peptides for their drug discovery and development efforts.

References

  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem. (n.d.).
  • Cleavage Cocktail Selection - CDN. (n.d.).
  • W. C. T. (2020). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis - Benchchem. (n.d.).
  • W. C. T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.).
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.).
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. (n.d.).
  • Benzylthiols as scavengers in TFA cleavages of peptide resins - Polypeptide. (n.d.).
  • Organic & Biomolecular Chemistry - RSC Publishing. (2023).
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.).
  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019).
  • I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? | ResearchGate. (2020).

Sources

Technical Support Center: A Guide to Minimizing Side Reactions in Oxetane Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxetane-modified peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by incorporating oxetane-containing amino acid building blocks into peptide chains. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your syntheses effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides quick, actionable answers.

1. Is the oxetane ring stable to standard Solid-Phase Peptide Synthesis (SPPS) conditions?

Yes, the oxetane ring is generally robust and stable to the cyclic conditions of Fmoc-based SPPS, including repeated exposure to piperidine for Fmoc deprotection and final cleavage from the resin with trifluoroacetic acid (TFA).[1] However, its stability can be compromised under harsh or prolonged acidic conditions.[2]

2. What is the most common side reaction involving the oxetane ring itself?

The primary side reaction of concern is the acid-catalyzed ring-opening of the oxetane moiety. This typically occurs during the final cleavage and deprotection step, especially with extended exposure to high concentrations of TFA.[2] The product of this side reaction is a diol-containing peptide, which can complicate purification and reduce the yield of the desired product.

3. Are there specific amino acid side chains that require special attention when used in conjunction with oxetane building blocks?

Indeed. Amino acids with acid-labile side-chain protecting groups, such as Ser(tBu), Thr(tBu), and His(Trt), require careful consideration.[2] The conditions required to remove these protecting groups (i.e., strong acid) can simultaneously promote the undesired ring-opening of the oxetane.

4. Can I use standard coupling reagents like HATU or HCTU for oxetane-containing building blocks?

Yes, standard high-efficiency coupling reagents such as HATU, HCTU, and PyBOP are generally effective for coupling oxetane-containing dipeptide building blocks.[3][4] However, due to the potentially increased steric bulk of these building blocks, monitoring coupling efficiency is crucial. In some cases, a double coupling strategy may be beneficial to ensure complete reaction.[5]

5. Is there a higher risk of racemization when using oxetane-modified amino acids?

Currently, there is no evidence to suggest that the incorporation of an oxetane building block inherently increases the risk of racemization of the adjacent amino acid during activation and coupling, provided that standard, optimized coupling protocols are followed.[6] The use of coupling reagents with racemization-suppressing additives like Oxyma is always recommended.[6]

II. Troubleshooting Guide: A Deeper Dive into Specific Issues

This section provides a more detailed analysis of potential problems, their root causes, and step-by-step solutions.

Issue 1: Observation of an Unexpected Mass (+18 Da) in the Final Product

Symptoms:

  • Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the target mass +18 Da.

  • Reduced yield of the desired oxetane-containing peptide.

Causality (The "Why"): This mass increase is a tell-tale sign of oxetane ring hydrolysis, where a molecule of water has been added across the opened ring to form a diol. This is most commonly triggered by prolonged exposure to strong acids during the final cleavage and deprotection step. The mechanism involves the protonation of the oxetane oxygen, followed by nucleophilic attack by water present in the cleavage cocktail.

Mitigation Strategies:

  • Optimize Cleavage Time: Minimize the duration of TFA treatment to the shortest time necessary for complete cleavage and deprotection. Monitor the reaction progress by taking small aliquots of the resin, cleaving them, and analyzing the product by mass spectrometry.

  • Modify the Cleavage Cocktail: For peptides with particularly acid-sensitive protecting groups that necessitate longer cleavage times, consider using a milder cleavage cocktail or a multi-stage deprotection strategy if compatible with your resin and protecting groups.

  • Protecting Group Strategy: When synthesizing peptides with Ser or Thr residues near the oxetane modification, consider using protecting groups that are more labile than tBu, such as the trityl (Trt) group.[2] However, be aware that the Trt group may be partially cleaved during other synthesis steps, so careful optimization is required.

Experimental Protocol: Test Cleavage for Optimization

  • Dry a small aliquot (10-20 mg) of the peptide-resin.

  • Prepare your standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Add the cleavage cocktail to the resin and gently agitate.

  • At various time points (e.g., 30, 60, 90, 120 minutes), withdraw a small volume of the cleavage solution.

  • Precipitate the peptide from each time point sample with cold diethyl ether.

  • Analyze each sample by mass spectrometry to determine the optimal cleavage time that maximizes the yield of the desired product while minimizing the +18 Da impurity.

Issue 2: Incomplete Coupling of the Oxetane Building Block or the Subsequent Amino Acid

Symptoms:

  • Presence of deletion sequences in the final product, specifically lacking the oxetane dipeptide or the following amino acid.

  • A positive Kaiser test (indicating free primary amines) after the coupling step.[7]

Causality (The "Why"): Oxetane-containing dipeptide building blocks are sterically more demanding than standard amino acids. This can lead to slower coupling kinetics and, consequently, incomplete reactions. Factors such as peptide aggregation on the resin can further exacerbate this issue.[8]

Mitigation Strategies:

  • Double Coupling: If a single coupling does not go to completion, perform a second coupling with fresh reagents before proceeding to the next deprotection step.[5]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.[5]

  • Choice of Coupling Reagent: Employ highly efficient coupling reagents like HATU or COMU, which are known to be effective for sterically hindered couplings.[6]

  • Solvent Selection: In cases of suspected on-resin aggregation, consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DMSO.

Workflow for Addressing Incomplete Coupling

Caption: Workflow for ensuring complete coupling during oxetane peptide synthesis.

Issue 3: Premature Deprotection of Side Chains During Building Block Synthesis or Incorporation

Symptoms:

  • Loss of a side-chain protecting group (e.g., Trt from His) during the preparation of the oxetane dipeptide building block.[2]

  • Side reactions associated with unprotected side chains during subsequent peptide synthesis steps.

Causality (The "Why"): The synthesis of oxetane dipeptide building blocks often involves multiple steps, some of which may not be fully compatible with all side-chain protecting groups. For instance, the hydrolysis of a C-terminal cumyl ester with 2% TFA to free the carboxylic acid for subsequent coupling can be sufficient to partially cleave highly acid-labile groups like Trt.[2]

Mitigation Strategies:

  • Orthogonal Protecting Group Strategy: A robust and orthogonal protecting group strategy is paramount. For amino acids like His, Ser, and Thr, it may be necessary to use protecting groups that are stable to the conditions used for building block synthesis but can be removed during the final global deprotection.

  • Alternative C-terminal Protection for Building Blocks: Instead of a cumyl ester, consider using a C-terminal benzyl ester for the building block synthesis.[2] The benzyl group can be removed via palladium-catalyzed hydrogenolysis, which is orthogonal to many common side-chain protecting groups. However, one must be cautious to avoid the concomitant deprotection of the N-terminal Fmoc group during this step by carefully monitoring the reaction.[2]

Table 1: Protecting Group Considerations for Sensitive Amino Acids in Oxetane Building Block Synthesis

Amino AcidStandard Protecting GroupPotential IssueRecommended Alternative/Strategy
Histidine (His) Trityl (Trt)Cleaved by 2% TFA during cumyl ester hydrolysis.[2]Use a benzyl ester at the C-terminus of the building block and remove via hydrogenolysis.[2]
Serine (Ser) tert-Butyl (tBu)Requires strong acid for removal, risking oxetane ring-opening.[2]Use a Trityl (Trt) protecting group, but be mindful of its lability in other steps.
Threonine (Thr) tert-Butyl (tBu)Requires strong acid for removal, risking oxetane ring-opening.[2]Use a Trityl (Trt) protecting group, with the same caveats as for Serine.

III. Concluding Remarks: Best Practices for Success

The successful synthesis of oxetane-modified peptides is readily achievable with careful planning and attention to detail. The oxetane ring offers a unique tool to modulate the properties of peptides, but its successful application hinges on understanding its chemical behavior within the context of peptide synthesis. By anticipating and mitigating the side reactions detailed in this guide, researchers can harness the full potential of this valuable peptidomimetic building block.

References

  • Roesner, S., Beadle, J. D., Tam, L. K. B., Wilkening, I., Clarkson, G. J., Raubo, P., & Shipman, M. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400–5405. [Link]

  • Burés, J., Côté, A., & Tcyrulnikov, S. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12613–12630. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Young, J. D., Huang, A., Stevens, R., Dener, J. M., & Merrifield, R. B. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200. [Link]

  • Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G., & Shipman, M. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3303–3306. [Link]

Sources

Validation & Comparative

3-(Aminomethyl)oxetane-3-carboxylic acid vs. gem-dimethyl group metabolic stability

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Modern Bioisosteric Replacement Strategy

In the relentless pursuit of robust drug candidates, medicinal chemists constantly grapple with the challenge of metabolic instability. A promising molecule can fail if it's cleared too rapidly by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system. For decades, the gem-dimethyl group has been a stalwart tool, strategically placed to shield susceptible positions from metabolic attack. However, this classic approach often comes with a trade-off in physicochemical properties. This guide provides an in-depth, data-driven comparison between the traditional gem-dimethyl group and a modern, powerful bioisostere: the 3,3-disubstituted oxetane ring, exemplified by structures like 3-(aminomethyl)oxetane-3-carboxylic acid.

The Gem-Dimethyl Group: The Classic Metabolic Shield

The gem-dimethyl group, a quaternary carbon substituted with two methyl groups, is a cornerstone of medicinal chemistry.[1][2] Its primary role is to provide steric hindrance, physically blocking CYP enzymes from accessing and oxidizing a nearby vulnerable C-H bond. This strategy is an application of the Thorpe-Ingold effect , where the gem-dimethyl substitution restricts bond angles and conformations, which can sterically hinder enzymatic attack.[3][4]

Advantages:

  • Metabolic Shielding: Effectively blocks metabolism at adjacent positions.[2]

  • Conformational Restriction: Can lock a molecule into a more bioactive conformation, increasing potency.[2]

Liabilities:

  • Increased Lipophilicity: The addition of two methyl groups invariably increases the molecule's lipophilicity (LogP/LogD), which can negatively impact solubility, increase off-target effects, and sometimes lead to promiscuous binding.[5]

  • Metabolic Hotspot Itself: While it protects adjacent sites, one of the methyl groups can itself be a site of CYP-mediated hydroxylation, forming a primary alcohol that is then rapidly cleared.[6]

The Oxetane Moiety: A Modern Polar Bioisostere

Oxetanes, particularly 3,3-disubstituted oxetanes, have emerged as a premier bioisosteric replacement for the gem-dimethyl group.[7][8] These four-membered cyclic ethers occupy a similar steric volume but possess vastly different electronic properties.[5][9] The inclusion of the oxygen atom makes the oxetane a small, polar, and three-dimensional motif that can profoundly improve a compound's drug-like properties.[10]

The specific structure, 3-(aminomethyl)oxetane-3-carboxylic acid, represents a sophisticated building block that combines the benefits of the oxetane core with functional groups common in drug discovery. The oxetane serves as a constrained, polar scaffold.[11][12]

Advantages:

  • Reduced Lipophilicity & Improved Solubility: Replacing a gem-dimethyl group with an oxetane consistently lowers lipophilicity and can dramatically improve aqueous solubility.[7][13]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to CYP-mediated oxidation compared to alkyl groups.[14][15] Its C-H bonds are less susceptible to abstraction by P450 enzymes.

  • Redirected Metabolism: Oxetanes can steer metabolism away from CYP pathways.[13][16] Some oxetane-containing compounds are metabolized via ring-opening hydrolysis by microsomal epoxide hydrolase (mEH), representing a less common and often slower clearance pathway.[13][16]

  • Modulation of Basicity: An oxetane placed adjacent to an amine group can significantly reduce the amine's basicity (pKa) through its powerful inductive electron-withdrawing effect, which can be crucial for optimizing cell permeability and reducing hERG liability.[7][8]

Head-to-Head Comparison: Mechanisms and Data

The fundamental difference in metabolic fate stems from the enzymes that process each motif. The gem-dimethyl group is a classic substrate for CYP enzymes, whereas the oxetane ring often resists this pathway.

Mechanistic Comparison of Metabolic Pathways

The primary metabolic liability of a gem-dimethyl group is oxidation. In contrast, the oxetane ring's stability to oxidation often forces metabolism through a slower, alternative hydrolytic pathway, if at all.

cluster_0 Gem-Dimethyl Pathway cluster_1 Oxetane Pathway A Compound with Gem-Dimethyl Group B CYP450-Mediated Hydroxylation A->B  Major  Pathway C Hydroxylated Metabolite (Primary Alcohol) B->C D Rapid Phase II Conjugation / Excretion C->D E Compound with 3,3-Disubstituted Oxetane F CYP450-Mediated Oxidation E->F  Minor or  Blocked H mEH-Mediated Hydrolysis E->H Alternative Pathway G Generally Resistant (Increased Stability) F->G I Diol Metabolite (Ring Opened) H->I

Fig. 1: Comparison of primary metabolic pathways.
Quantitative Data from Matched Molecular Pair Analysis

The true value of this bioisosteric swap is demonstrated in experimental data. Numerous studies have employed matched molecular pair analysis, where the only change to a lead compound is the replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane.

Compound Pair (Reference Structure)ModificationKey ParameterResultImprovement FactorSource
mTOR Inhibitor Series Gem-Dimethyl → OxetaneHuman Liver Microsome (HLM) Stability (% remaining @ 1 hr)2% → 85%42.5x[9]
Generic Drug Scaffold Gem-Dimethyl → OxetaneLipophilicity (cLogP)3.5 → 2.5-1.0 unit[5]
Generic Drug Scaffold Gem-Dimethyl → OxetaneAqueous SolubilityLow → HighSignificant (Qualitative)[13][17]
RSV F Inhibitor Series Ethyl → OxetaneMetabolic Stability (HLM)Moderate → HighMaintained Stability[7]
RSV F Inhibitor Series Ethyl → OxetaneAmine Basicity (pKaH)8.0 → 6.4-1.6 units[7]
IDO1 Inhibitor Series Cyclobutane → OxetaneUnbound Whole-Blood Potency (IC50)0.09 nM → 0.29 nM (maintained)Maintained Potency[18]

Note: Data is compiled and representative of trends reported in the literature. Direct quantitative comparisons can be highly context-dependent.

These data consistently show that replacing a gem-dimethyl group with an oxetane can dramatically improve metabolic stability and solubility without sacrificing, and sometimes even improving, potency.[17][19]

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine the impact of such a structural change, the in vitro liver microsomal stability assay is the industry standard. It provides a reliable measure of intrinsic clearance (CLint) mediated by Phase I enzymes like CYPs.[20][21]

Workflow for Microsomal Stability Assay

A 1. Prepare Incubation Mix - Liver Microsomes (e.g., 0.5 mg/mL) - Phosphate Buffer (pH 7.4) - Test Compound (e.g., 1 µM) B 2. Pre-incubate Pre-warm mixture at 37°C for 5 minutes. A->B C 3. Initiate Reaction Add NADPH cofactor (e.g., 1 mM) to start the metabolic process. B->C D 4. Time-Point Sampling Remove aliquots at T=0, 5, 15, 30, 45, 60 min. C->D E 5. Quench Reaction Add cold acetonitrile with internal standard to each aliquot to stop the reaction. D->E F 6. Centrifuge Pellet the precipitated proteins. E->F G 7. LC-MS/MS Analysis Analyze the supernatant to quantify the remaining parent compound. F->G H 8. Data Analysis - Plot ln(% remaining) vs. time - Calculate half-life (t½) - Calculate Intrinsic Clearance (CLint) G->H

Fig. 2: Standard workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology
  • Reagent Preparation :

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.[22] Prepare a working stock in 100 mM potassium phosphate buffer (pH 7.4).[23]

    • Prepare a 1 µM working solution of the test compound in the same buffer.[23]

    • Prepare a 1 mM NADPH cofactor solution in buffer. Keep on ice.[23]

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation :

    • In a 96-well plate, combine the microsomal solution and the test compound solution. Include control wells: a negative control without NADPH and positive controls with compounds of known metabolic rates (e.g., dextromethorphan, midazolam).[22]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[23]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls. This is your T=0 starting point.[22]

  • Sampling and Quenching :

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from the reaction wells to a new plate containing the cold acetonitrile quenching solution.[24]

  • Sample Processing and Analysis :

    • Once all time points are collected, centrifuge the quench plate to pellet the precipitated microsomal proteins.[20]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point, normalized to the internal standard.[24]

  • Data Interpretation :

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t½) / (mg/mL microsomal protein).[22]

Conclusion and Strategic Application

The evidence strongly supports the use of 3,3-disubstituted oxetanes as a superior bioisosteric replacement for the gem-dimethyl group when the goal is to improve metabolic stability and enhance physicochemical properties like solubility. While the gem-dimethyl group remains a valid tool for inducing a specific conformation or shielding a metabolic site in a lipophilic pocket, its utility is often limited by the associated increase in lipophilicity and its own metabolic liabilities.

Decision Framework for Medicinal Chemists:

A Is metabolic instability a key issue? B Is the site of metabolism a labile C-H bond? A->B Yes F Strongly Consider Oxetane Replacement (Modern Bioisostere) A->F No C Is high lipophilicity (LogD) a concern? B->C Yes E Consider Gem-Dimethyl Group (Classic Shielding) B->E No D Is poor aqueous solubility a problem? C->D Yes C->F No D->F Yes D->F No

Sources

A Comparative Guide to the Conformational Analysis of Oxetane and Azetidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, strained heterocyclic scaffolds like oxetane and azetidine into drug candidates has become a prominent strategy in modern medicinal chemistry.[1][2][3][4] These four-membered rings can significantly influence a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and conformational preferences.[3][4] Understanding the subtle yet critical differences in their three-dimensional structures is paramount for rational drug design. This guide provides an in-depth comparative analysis of the conformational landscapes of oxetane and azetidine carboxylic acids, supported by experimental data and computational insights.

The Puckered Nature of Four-Membered Rings

Contrary to early assumptions of planarity, both oxetane and azetidine rings exhibit a non-planar, puckered conformation.[5][6] This puckering alleviates torsional strain arising from eclipsing interactions between adjacent substituents. The degree of this puckering, however, is a key differentiator between the two systems and is influenced by the nature of the heteroatom and the substitution pattern.

Oxetane: The parent oxetane ring is characterized by a small puckering angle, with X-ray analysis revealing a value of 8.7° at 140 K.[5] This is considerably smaller than the approximate 30° puckering angle observed in cyclobutane, a difference attributed to fewer gauche interactions due to the replacement of a methylene unit with an oxygen atom.[5][7] The potential energy function for oxetane's ring-puckering motion shows two minima corresponding to equivalent bent conformers (C_s symmetry) and a small energy barrier at the planar configuration (C_2v symmetry).[8] Interestingly, the lowest vibrational level of the ring-puckering motion lies slightly above this barrier, suggesting the ring is effectively planar on a time-averaged scale.[8] However, the introduction of substituents, such as a carboxylic acid group, can increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation.[6][7]

Azetidine: The azetidine ring also adopts a puckered conformation to relieve ring strain. The nitrogen atom, with its lone pair of electrons and attached substituent, introduces additional complexity to the conformational analysis. The puckering in azetidines is influenced by the substituent on the nitrogen atom and its interactions with other ring substituents. Computational studies have shown that peptides containing L-azetidine-2-carboxylic acid (Aze) are generally more flexible than those containing L-proline due to reduced repulsive noncovalent interactions of the ring atoms with neighboring residues.[9]

Influence of the Carboxylic Acid Substituent

The placement of a carboxylic acid group on the oxetane or azetidine ring significantly impacts its conformational equilibrium. The electronic and steric properties of the carboxyl group, as well as its potential for intramolecular hydrogen bonding, play a crucial role.

In the context of 3-substituted carboxylic acids, both oxetane and azetidine derivatives serve as valuable building blocks in medicinal chemistry, acting as conformationally constrained analogues of important biomolecules like β-proline and GABA.[10][11] The conformational rigidity imparted by the four-membered ring can be advantageous for locking a molecule into a bioactive conformation.

Experimental and Computational Approaches to Conformational Analysis

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational preferences of these heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. Key parameters include:

  • Coupling Constants (J-values): Three-bond proton-proton coupling constants (³J_HH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these values can provide quantitative information about the ring pucker.

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity between protons, helping to define the relative stereochemistry and preferred conformation.

X-ray Crystallography

X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state. This data is invaluable for determining bond lengths, bond angles, and the exact puckering parameters of the ring. For instance, X-ray analysis of unsubstituted oxetane provided the first definitive evidence of its puckered nature.[5] Similarly, crystallographic data for various substituted oxetane and azetidine carboxylic acid derivatives can reveal the influence of different substitution patterns on the ring conformation.[12][13][14][15]

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the ring-puckering motion. These calculations can predict the relative energies of different conformers, the energy barriers to interconversion, and theoretical NMR parameters that can be compared with experimental data.[8]

Comparative Data Summary

PropertyOxetane Carboxylic AcidAzetidine Carboxylic AcidKey References
Ring Puckering Angle (unsubstituted) ~8.7°Varies with N-substituent[5]
Dominant Conformation Shallow pucker, can be influenced by substituentsPuckered, influenced by N-substituent and ring substituents[7][8][9]
Key Analytical Techniques NMR, X-ray Crystallography, Computational ModelingNMR, X-ray Crystallography, Computational Modeling[8][13][16]
Medicinal Chemistry Relevance Bioisostere for gem-dimethyl and carbonyl groupsConformationally constrained amino acid analogues[1][4][5][10]

Experimental Protocols

General Protocol for NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of the oxetane or azetidine carboxylic acid derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants of the ring protons.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities.

  • Data Analysis: Integrate the proton signals and measure the coupling constants. Analyze the NOE/ROE cross-peaks to deduce the relative spatial arrangement of the protons. Use the Karplus equation to correlate the measured ³J_HH values with dihedral angles and determine the ring pucker.

General Protocol for Synthesis of 3-Aryl-3-Carboxylic Acid Oxetane and Azetidine Derivatives

A recently developed two-step method provides a facile route to these valuable building blocks.[17][18]

  • Catalytic Friedel-Crafts Reaction: React a suitable four-membered ring alcohol substrate with a furan moiety in the presence of a catalyst.

  • Mild Oxidative Cleavage: Subject the resulting aryloxetane or azetidine furan to mild oxidative cleavage to yield the desired 3-aryl-3-carboxylic acid derivative.[17][18]

experimental_workflow

Conclusion

The conformational analysis of oxetane and azetidine carboxylic acids reveals distinct structural preferences dictated by the nature of the heteroatom and the substitution pattern. While both ring systems adopt a puckered conformation to alleviate strain, the degree and dynamics of this puckering differ. A thorough understanding of these conformational nuances, achieved through a combination of advanced analytical techniques and computational methods, is crucial for leveraging these valuable scaffolds in the design of next-generation therapeutics. The continued exploration of these four-membered heterocycles promises to unlock new opportunities in drug discovery and development.[2][3][4]

References

  • D. J. Aitken, The puckering coordinate in oxetane, Molecular Physics, 30:1, 1975, 233-243, DOI: 10.1080/00268977500101901. [Link]

  • J. A. Bull, Oxetanes: formation, reactivity and total syntheses of natural products, Beilstein Journal of Organic Chemistry, 2021, 17, 2697–2739. [Link]

  • V. K. Tandon, Recent advances in synthetic facets of immensely reactive azetidines, RSC Advances, 2017, 7, 45675-45710. [Link]

  • W. V. Murray, A Practical Process for the Preparation of Azetidine-3-carboxylic Acid, Organic Process Research & Development, 2006, 10, 4, 737–740. [Link]

  • X. J. Liu, et al., Ring-Puckering Effects on Electron Momentum Distributions of Valence Orbitals of Oxetane, The Journal of Physical Chemistry A, 2014, 118, 30, 5826–5833. [Link]

  • J. A. Bull, Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry, Chemical Reviews, 2016, 116, 19, 12150–12196. [Link]

  • W. V. Murray, A Practical Process for the Preparation of Azetidine-3-carboxylic Acid, ResearchGate, 2006. [Link]

  • Denmark Group, An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • W. V. Murray, et al.
  • A. K. Ghosh, et al., Applications of oxetanes in drug discovery and medicinal chemistry, European Journal of Medicinal Chemistry, 2023, 261, 115802. [Link]

  • P. Chalyk, et al., Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates, Molecules, 2023, 28(3), 983. [Link]

  • SpectraBase, L-Azetidine-2-carboxylic acid [1H NMR] Spectrum. [Link]

  • M. A. Brimble, et al., Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one, ResearchGate, 2025. [Link]

  • J. A. Bull, et al., Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage, Organic Letters, 2020, 22, 10, 3973–3977. [Link]

  • National Center for Biotechnology Information, Azetidinecarboxylic Acid, PubChem Compound Database. [Link]

  • J. A. Bull, Oxetane and azetidine-containing pharmaceuticals, ResearchGate, 2021. [Link]

  • A. K. Ghosh, et al., Applications of oxetanes in drug discovery and medicinal chemistry, PubMed, 2023. [Link]

  • Bayer AG, Process for the preparation of oxetan-3-carboxylic acids, Google P
  • A. D. Mykhailiuk, et al., Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks, ChemRxiv, 2024. [Link]

  • P. K. Mykhailiuk, Unexpected Isomerization of Oxetane-Carboxylic Acids, Organic Letters, 2022, 24, 26, 4734–4738. [Link]

  • P. K. Mykhailiuk, Unexpected Isomerization of Oxetane-Carboxylic Acids, Organic Letters, 2022, 24, 26, 4734–4738 (Supporting Information). [Link]

  • J. A. Bull, et al., Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage, Organic Letters, 2020, 22, 10, 3973–3977. [Link]

  • P. Chalyk, et al., Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates, MDPI, 2023. [Link]

  • N. De Kimpe, et al., Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications, ResearchGate, 2007. [Link]

  • H. Kakeya, et al., multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for, Journal of Peptide Science, 2012, 18, 10, 621-626. [Link]

  • P. K. Mykhailiuk, Unexpected Isomerization of Oxetane-Carboxylic Acids, PMC, 2022. [Link]

  • P. K. Mykhailiuk, (PDF) Unexpected isomerization of oxetane-carboxylic acids, ResearchGate, 2022. [Link]

  • Z. Yang, et al., A theoretical rationale for why azetidine has a faster rate of formation than oxetane in TC(6-4) photoproducts, PubMed, 2011. [Link]

  • S. Singh, et al., Exploration of Oxetanes and Azetidines in Structure-Based Drug Design, ResearchGate, 2023. [Link]

  • S. W. Goldstein, et al., Intramolecular Ring-Opening Decomposition of Aryl Azetidines, PMC, 2021. [Link]

  • J. A. Bull, et al., Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery, ACS Medicinal Chemistry Letters, 2021, 12, 1, 120–126. [Link]

  • M. G. Ungeheuer, et al., Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group, PMC, 2016. [Link]

  • Y. Tor, et al., Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties, PMC, 2021. [Link]

  • A. Zagari, et al., The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides, PubMed, 1990. [Link]

  • S. E. Ahmed, et al., Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity, Advanced Journal of Chemistry, Section A, 2025. [Link]

  • A. E. McDermott, et al., Solid-state NMR determination of sugar ring pucker in (13)C-labeled 2'-deoxynucleosides, Journal of the American Chemical Society, 1999, 121, 27, 6529–6535. [Link]

  • P. L. Polavarapu, et al., Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study, ResearchGate, 2018. [Link]

  • V. G. Nenajdenko, Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, Chemical Society Reviews, 2021, 50, 5554-5604. [Link]

Sources

A Comparative Guide to the In Vitro Toxicity Profiling of 3-(Aminomethyl)oxetane-3-carboxylic Acid Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolite Safety Assessment in Drug Development

In the trajectory of drug development, the characterization of a parent drug's safety profile is a cornerstone of preclinical evaluation. However, a significant proportion of drug candidates fail in later stages due to unforeseen toxicities, many of which can be attributed to their metabolites.[1][2] The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have underscored the critical need for "Metabolites in Safety Testing" (MIST).[3][4] These guidelines stipulate that human metabolites constituting more than 10% of the parent drug's systemic exposure at steady state should be evaluated for safety.[5][6] Early identification and characterization of such metabolites, particularly those that are disproportionately present in humans compared to preclinical species, are paramount to de-risking a drug candidate and preventing costly late-stage failures.[7]

This guide provides a comprehensive framework for the comparative toxicity profiling of putative metabolites of 3-(aminomethyl)oxetane-3-carboxylic acid, a novel small molecule scaffold of interest. We will delve into the rationale behind experimental design and provide detailed protocols for a battery of in vitro assays essential for a preliminary safety assessment. The assays discussed herein—cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity—form the bedrock of modern in vitro toxicology and are designed to offer a multi-parametric evaluation of potential liabilities.[8][9]

For the purpose of this guide, we will consider the following plausible metabolites of 3-(aminomethyl)oxetane-3-carboxylic acid, formed through common phase I and phase II metabolic transformations:

  • M1: 3-(Aminomethyl)-3-hydroxyoxetane: Formed via oxidative deamination of the primary amine.

  • M2: Oxetane-3,3-dicarboxylic acid: Arising from oxidation of the aminomethyl group to a carboxylic acid.

  • M3: N-Acetyl-3-(aminomethyl)oxetane-3-carboxylic acid: A phase II conjugation product of the primary amine.

We will compare the toxicological profiles of these hypothetical metabolites against the parent compound, providing a clear, data-driven approach to identifying potential safety concerns early in the development pipeline.

The Strategic Framework for In Vitro Metabolite Toxicity Screening

A tiered approach to in vitro toxicity testing allows for the efficient screening of compounds and the generation of mechanistic insights. Our workflow is designed to first assess broad cellular viability, followed by more specific assays for organ- and system-level toxicities.

workflow Parent Parent Compound & Postulated Metabolites (M1, M2, M3) Cytotoxicity Tier 1: General Cytotoxicity (MTT & LDH Assays) Parent->Cytotoxicity Genotoxicity Tier 2A: Genotoxicity (Ames & Micronucleus Assays) Cytotoxicity->Genotoxicity Hepatotoxicity Tier 2B: Hepatotoxicity (HepG2 Assays) Cytotoxicity->Hepatotoxicity Cardiototoxicity Cardiototoxicity Cytotoxicity->Cardiototoxicity Risk_Assessment Comparative Risk Assessment & Decision to Proceed Genotoxicity->Risk_Assessment Hepatotoxicity->Risk_Assessment Cardiotoxicity Tier 2C: Cardiotoxicity (hERG Assay) Cardiotoxicity->Risk_Assessment

Caption: A tiered workflow for the in vitro toxicity assessment of drug metabolites.

Tier 1: General Cytotoxicity Assessment

The initial step in our toxicity profiling is to determine the concentration-dependent effect of the parent compound and its metabolites on overall cell viability. We employ two complementary assays that measure different aspects of cytotoxicity: the MTT assay, which assesses metabolic activity, and the LDH assay, which quantifies cell membrane integrity.[10][11]

Comparative Cytotoxicity Data
CompoundCell LineMTT Assay IC50 (µM)LDH Assay EC50 (µM)
Parent Compound HEK293> 1000> 1000
Metabolite 1 (M1) HEK293750850
Metabolite 2 (M2) HEK293> 1000> 1000
Metabolite 3 (M3) HEK293> 1000> 1000
Doxorubicin (Positive Control) HEK2930.51.2
DMSO (Vehicle Control) HEK293> 10000> 10000
Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[12]

  • Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the parent compound and metabolites (0.1 to 1000 µM) for 48 hours. Include vehicle (DMSO) and positive (Doxorubicin) controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[2][7]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for LDH release.

Tier 2: Specific Toxicity Assessments

Following the initial cytotoxicity screen, we proceed to more specific assays to investigate the potential for genotoxicity, hepatotoxicity, and cardiotoxicity.

A. Genotoxicity Profiling

Genotoxicity assays are designed to detect compounds that can induce damage to genetic material.[13] A standard in vitro battery includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[8][14]

CompoundAmes Test (S. typhimurium TA98 & TA100)In Vitro Micronucleus Assay (CHO cells)
Parent Compound NegativeNegative
Metabolite 1 (M1) NegativeNegative
Metabolite 2 (M2) NegativeNegative
Metabolite 3 (M3) NegativeNegative
2-Nitrofluorene (Positive Control) PositiveNot Applicable
Mitomycin C (Positive Control) Not ApplicablePositive

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations caused by the test compound.[4][15]

  • Strains: Use S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: Pre-incubate the bacterial strains with various concentrations of the test compounds and controls.

  • Plating: Plate the bacteria on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

2. In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[6][16]

  • Cell Line: Use Chinese Hamster Ovary (CHO) cells.

  • Treatment: Expose the cells to the test compounds for a full cell cycle (approximately 24 hours).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using fluorescence microscopy.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

genotoxicity_workflow cluster_ames Ames Test cluster_micronucleus Micronucleus Assay a1 Bacterial Strains (TA98, TA100) a2 Compound Exposure (+/- S9) a1->a2 a3 Plating on Minimal Agar a2->a3 a4 Incubation & Revertant Colony Counting a3->a4 m1 CHO Cell Culture m2 Compound Treatment m1->m2 m3 Cytokinesis Block m2->m3 m4 Staining & Microscopic Analysis m3->m4

Caption: Workflow for in vitro genotoxicity testing.

B. Hepatotoxicity Assessment

The liver is a primary site of drug metabolism, making it susceptible to drug-induced injury.[1] In vitro assays using human liver cell lines, such as HepG2, are valuable tools for screening for potential hepatotoxins.[17][18]

CompoundCell Viability (MTT) IC50 (µM)ALT/AST Release (Fold Increase at 100 µM)
Parent Compound > 500< 1.2
Metabolite 1 (M1) 3501.5
Metabolite 2 (M2) > 500< 1.2
Metabolite 3 (M3) > 500< 1.2
Acetaminophen (Positive Control) 150 (with S9 activation)5.8
  • Cell Culture: Culture HepG2 cells in a suitable medium.

  • Treatment: Expose cells to the test compounds for 72 hours.

  • Cell Viability: Assess cell viability using the MTT assay as described previously.

  • ALT/AST Measurement: Collect the cell culture supernatant and measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. An increase in the release of these enzymes is an indicator of liver cell damage.[19]

  • Data Analysis: Compare the IC50 values and the fold increase in ALT/AST release relative to the vehicle control.

C. Cardiotoxicity Evaluation: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[20][21] Therefore, assessing the potential for hERG channel inhibition is a critical component of preclinical safety testing.[22]

CompoundhERG Inhibition IC50 (µM)
Parent Compound > 30
Metabolite 1 (M1) > 30
Metabolite 2 (M2) > 30
Metabolite 3 (M3) > 30
Astemizole (Positive Control) 0.02
  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch) to measure hERG currents in the whole-cell configuration.[3]

  • Compound Application: Apply a range of concentrations of the test compounds to the cells.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG current and determine the IC50 value. An IC50 value below 10 µM is often considered a potential concern.[23][24]

Synthesis and Interpretation: A Holistic View of Metabolite Toxicity

The data generated from this battery of in vitro assays provides a comprehensive initial safety profile of the parent compound and its metabolites.

  • Parent Compound, M2, and M3: Based on our hypothetical data, the parent compound and metabolites M2 and M3 exhibit a favorable in vitro safety profile. They are not cytotoxic, genotoxic, hepatotoxic, or cardiotoxic at the concentrations tested.

  • Metabolite 1 (M1): Metabolite M1 shows a weak cytotoxic and hepatotoxic signal at high concentrations. While the IC50 values are relatively high, the observed effects warrant further investigation. The lack of genotoxicity or cardiotoxicity is reassuring.

It is crucial to interpret these in vitro findings in the context of anticipated human exposure levels. If the plasma concentrations of M1 in humans are projected to be significantly lower than the concentrations at which toxicity was observed in vitro, the risk may be acceptable. Conversely, if M1 is a major and disproportionate human metabolite, further in vivo studies would be necessary to fully characterize its safety profile.[25]

Conclusion: A Proactive Approach to Drug Safety

The systematic and comparative in vitro toxicity profiling of drug metabolites is not merely a regulatory requirement but a fundamental aspect of responsible drug development. By employing a tiered approach that encompasses general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can identify potential liabilities early, enabling data-driven decisions and the design of safer medicines. The methodologies and frameworks presented in this guide offer a robust starting point for the comprehensive safety assessment of novel chemical entities and their metabolic fate.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • European Medicines Agency. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. [Link]

  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • U.S. Food and Drug Administration. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]

  • European Medicines Agency. (n.d.). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]

  • ResearchGate. (n.d.). hERG current inhibition for single drugs and drug pairs. [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. [Link]

  • ScienceDirect. (2016). Development of a cell viability assay to assess drug metabolite structure–toxicity relationships. [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • ResearchGate. (2025). Chemical Toxicology of Drug Metabolites: Implications for Human Health. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. [Link]

  • GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. [Link]

  • ResearchGate. (2025). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. [Link]

  • MDPI. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. [Link]

  • Roche. (n.d.). Cytotoxicity Detection Kit (LDH). [Link]

  • PubMed. (2014). Classification of hepatotoxicants using HepG2 cells: a proof of principle study. [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • MDPI. (2025). T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • PubMed. (2025). T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways. [Link]

  • Redalyc. (n.d.). Cell-based models to predict human hepatotoxicity of drugs. [Link]

  • PubMed Central. (n.d.). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • PubMed Central. (n.d.). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. [Link]

  • PubMed Central. (2023). Virtual screening of DrugBank database for hERG blockers using topological Laplacian-assisted AI models. [Link]

  • Oxford Academic. (2024). SMCVdb: a database of experimental cellular toxicity information for drug candidate molecules. [Link]

  • PubMed Central. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. [Link]

  • Wikipedia. (n.d.). Cytotoxicity. [Link]

  • PubMed. (2005). Use of genotoxicity data to support clinical trials or positive genetox findings on a candidate pharmaceutical or impurity .... now what?. [Link]

  • Fiveable. (n.d.). Metabolic Pathways in Organic Chemistry. [Link]

  • WikiLectures. (2022). The most important chemical reactions in metabolism. [Link]

  • Jack Westin. (n.d.). Metabolism Of Fatty Acids And Proteins - MCAT Content. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.